HDAC1 and HDAC2 Dual Inhibition: Trimethoxy Derivative 7j Surpasses Reference Inhibitor Entinostat
In a series of α-phthalimido-chalcone hybrids synthesized from trimethoxy-substituted phthalic anhydride derivatives, the trimethoxy compound 7j inhibited HDAC1 with an IC50 of 0.22 ± 0.01 µM and HDAC2 with an IC50 of 0.43 ± 0.02 µM, outperforming the clinical reference entinostat (HDAC1 IC50 = 0.28 ± 0.02 µM; HDAC2 IC50 = 0.55 ± 0.04 µM). The dimethoxy analog 7g showed weaker inhibition (HDAC1 IC50 = 0.32 µM; HDAC2 IC50 = 0.56 µM), and the monomethoxy analog 7c was the least potent among the three tested (HDAC1 IC50 = 0.49 µM; HDAC2 IC50 = 0.85 µM), establishing a clear methoxy-dependent potency gradient [1].
| Evidence Dimension | HDAC1 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.22 ± 0.01 µM (7j, trimethoxy derivative) |
| Comparator Or Baseline | Entinostat IC50 = 0.28 ± 0.02 µM; dimethoxy 7g IC50 = 0.32 ± 0.01 µM; monomethoxy 7c IC50 = 0.49 ± 0.03 µM |
| Quantified Difference | 7j is 1.27-fold more potent than entinostat for HDAC1; HDAC2: 7j (0.43 µM) vs. entinostat (0.55 µM), a 1.28-fold improvement |
| Conditions | In vitro HDAC1 and HDAC2 enzyme inhibition assay; entinostat as positive reference compound |
Why This Matters
The trimethoxy substitution pattern directly contributes to a >20% improvement in HDAC inhibitory potency over the clinical benchmark entinostat, making this anhydride the preferred starting material for developing HDAC-targeted anticancer agents.
- [1] Mourad, A. A. E., et al. (2020). Novel HDAC/Tubulin Dual Inhibitor: Design, Synthesis and Docking Studies of α-Phthalimido-Chalcone Hybrids as Potential Anticancer Agents with Apoptosis-Inducing Activity. Drug Design, Development and Therapy, 14, 3111–3130. Table 3: HDAC1/2 IC50 data. View Source
